molecular formula C6H8O4-2 B1260467 2-Methylpentanedioate

2-Methylpentanedioate

Cat. No.: B1260467
M. Wt: 144.12 g/mol
InChI Key: AQYCMVICBNBXNA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylpentanedioate is a dicarboxylic acid dianion obtained by the deprotonation of the carboxy groups of 2-methylglutaric acid. It is a metabolite found in mammals and plays a role in various metabolic pathways . The compound has the chemical formula C6H8O4 and a net charge of -2 .

Chemical Reactions Analysis

2-Methylpentanedioate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-methylglutarate(2-) can yield 2-methylglutaric acid, while reduction can produce 2-methylglutaraldehyde .

Scientific Research Applications

2-Methylpentanedioate has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of various organic compounds. In biology, it serves as a metabolite in mammalian metabolic pathways . In medicine, it is studied for its potential role in metabolic disorders. Industrially, dimethyl 2-methylglutarate is used as a green solvent for the liquid-phase exfoliation of 2D materials, such as molybdenum disulfide (MoS2) and tungsten disulfide (WS2) .

Mechanism of Action

The mechanism of action of 2-methylglutarate(2-) involves its role as a metabolite in various biochemical pathways. It interacts with enzymes and other molecular targets to facilitate metabolic reactions. The specific pathways and molecular targets involved depend on the biological context in which the compound is present .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H8O4-2

Molecular Weight

144.12 g/mol

IUPAC Name

2-methylpentanedioate

InChI

InChI=1S/C6H10O4/c1-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10)/p-2

InChI Key

AQYCMVICBNBXNA-UHFFFAOYSA-L

SMILES

CC(CCC(=O)[O-])C(=O)[O-]

Canonical SMILES

CC(CCC(=O)[O-])C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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